molecular formula C8H3Br2F5 B12860561 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide

Cat. No.: B12860561
M. Wt: 353.91 g/mol
InChI Key: QRYIJVMVVQEYJG-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H3Br2F5 It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-difluoro-5-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar bromination protocols with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and fluorine atoms, as well as a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H3Br2F5

Molecular Weight

353.91 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3Br2F5/c9-2-3-6(11)4(8(13,14)15)1-5(10)7(3)12/h1H,2H2

InChI Key

QRYIJVMVVQEYJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)F)C(F)(F)F

Origin of Product

United States

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